molecular formula C10H18N4O2 B2496053 6-Amino-1-butyl-5-(ethylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 730949-81-2

6-Amino-1-butyl-5-(ethylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B2496053
CAS No.: 730949-81-2
M. Wt: 226.28
InChI Key: PBVLBCUSOSAXLM-UHFFFAOYSA-N
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Description

6-Amino-1-butyl-5-(ethylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS: 730949-81-2) is a substituted tetrahydropyrimidine derivative characterized by a six-membered pyrimidine ring core with two ketone groups (dione), an amino group at position 6, a butyl chain at position 1, and an ethylamino substituent at position 5. Its molecular formula is C₁₀H₁₇N₄O₂, with a molecular weight of 225.27 g/mol .

Properties

IUPAC Name

6-amino-1-butyl-5-(ethylamino)pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O2/c1-3-5-6-14-8(11)7(12-4-2)9(15)13-10(14)16/h12H,3-6,11H2,1-2H3,(H,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBVLBCUSOSAXLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(C(=O)NC1=O)NCC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-Amino-1-butyl-5-(ethylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves several steps. Typically, the synthetic route includes the reaction of appropriate amines with pyrimidine derivatives under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods are similar but are scaled up to accommodate larger quantities, ensuring consistent quality and yield.

Chemical Reactions Analysis

6-Amino-1-butyl-5-(ethylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols .

Scientific Research Applications

6-Amino-1-butyl-5-(ethylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 6-Amino-1-butyl-5-(ethylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Insights

Substituent Effects on Lipophilicity: The ethylamino group in the target compound provides moderate hydrophilicity, balancing solubility and membrane permeability. In contrast, the cyclopentylamino (C₁₃H₂₂N₄O₂) and 3-methylbutylamino (C₁₃H₂₄N₄O₂) derivatives exhibit increased lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .

Biological Activity: Derivatives with bulky substituents (e.g., cyclopentyl, 3-methylbutyl) are explored for antitumor applications due to their ability to interfere with enzyme active sites or DNA replication machinery . The 2-methoxybenzylamino variant (C₁₆H₂₁N₄O₃) demonstrates improved electronic properties for targeting kinase pathways in oncology research .

Crystallographic Data :

  • Structural studies on analogs like 6-(3,5-dimethylbenzyl)-5-ethyl-... (C₂₄H₂₈N₂O₄) reveal planar pyrimidine rings and hydrogen-bonded dimers, critical for understanding solid-state stability and formulation design .

Physicochemical Properties

  • Solubility: The target compound’s ethylamino group confers better aqueous solubility (~25 mg/L) compared to the highly lipophilic cyclopentylamino derivative (<5 mg/L) .
  • logP: Experimental logP values range from 1.2 (target) to 3.5 (benzylamino derivative), reflecting substituent-driven partitioning behavior .

Biological Activity

6-Amino-1-butyl-5-(ethylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C8H14N4O2
  • Molecular Weight : 186.22 g/mol
  • CAS Number : [Not explicitly listed in the search results]

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to act on multiple pathways:

  • Enzyme Inhibition : Compounds similar in structure have shown potential as enzyme inhibitors. For instance, tetrahydropyrimidines are often studied for their ability to inhibit enzymes involved in metabolic pathways.
  • Receptor Modulation : There is evidence that related compounds can modulate G protein-coupled receptors (GPCRs), which play a crucial role in cell signaling and are targets for many therapeutic agents .

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

  • Antimicrobial Activity : Similar compounds have demonstrated moderate to good antimicrobial properties against various pathogens .
  • Neuroprotective Effects : Some studies suggest that derivatives of tetrahydropyrimidines may have neuroprotective effects through their action on neurotransmitter systems.

Case Study 1: Antimicrobial Activity

A study evaluating a series of tetrahydropyrimidine derivatives found that certain modifications led to increased antimicrobial potency. The compounds were tested against Gram-positive and Gram-negative bacteria. Results indicated that structural variations significantly influenced their efficacy.

Compound StructureAntimicrobial Activity (MIC µg/mL)
Base Compound64
Ethyl Substituted32
Butyl Substituted16

This suggests that the presence of ethyl and butyl groups enhances antimicrobial activity .

Case Study 2: Neuroprotective Properties

In a neuroprotection study involving rat models of neurodegeneration, a related compound was shown to reduce neuronal apoptosis by modulating oxidative stress pathways. The compound's ability to scavenge free radicals was highlighted as a key mechanism.

Q & A

Q. What are the recommended synthetic routes for 6-Amino-1-butyl-5-(ethylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione?

Methodological Answer: The compound can be synthesized via cyclocondensation reactions using substituted urea or thiourea derivatives with β-dicarbonyl compounds. For example, analogous tetrahydropyrimidine derivatives (e.g., 3-benzyl-6-benzylamino-1-methyl-5-nitro-1,2,3,4-tetrahydropyrimidine) are synthesized via sequential alkylation and cyclization steps under reflux in ethanol or acetonitrile . Optimize reaction conditions (e.g., temperature, solvent polarity) to enhance yield. Post-synthetic purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to isolate the target compound .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of spectroscopic and analytical techniques:

  • 1H/13C NMR : Confirm substituent positions and hydrogen bonding patterns (e.g., NH groups in the tetrahydropyrimidine ring) .
  • FT-IR : Identify carbonyl (C=O) and amine (N-H) stretches (expected ranges: 1650–1750 cm⁻¹ and 3200–3400 cm⁻¹, respectively) .
  • Elemental Analysis (EA) : Verify C, H, N, and O content within ±0.3% deviation .
  • HPLC : Assess purity (>95%) using a C18 column and UV detection at 254 nm .

Q. What are the stability and solubility considerations for this compound in experimental settings?

Methodological Answer:

  • Stability : Store under inert atmosphere (argon or nitrogen) at –20°C to prevent oxidation of the ethylamino and butyl groups .
  • Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) due to hydrogen-bonding interactions with the dione and amino groups . For biological assays, prepare stock solutions in DMSO and dilute with buffer to avoid precipitation .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound for biological applications?

Methodological Answer:

  • Systematic Substitution : Synthesize analogs with modified alkyl/ethylamino groups (e.g., replacing the butyl group with isobutyl or propyl) to evaluate steric and electronic effects on activity .
  • In Vitro Assays : Test derivatives against target enzymes (e.g., kinases, proteases) using fluorescence-based assays. For example, similar pyrimidine-diones exhibit antimicrobial activity via inhibition of bacterial DNA gyrase .
  • Pharmacokinetic Profiling : Measure logP (octanol-water partition coefficient) to correlate lipophilicity with membrane permeability .

Q. What experimental strategies address contradictory data in biological activity studies?

Methodological Answer:

  • Solvent Effects : Control for solvent interactions (e.g., DMSO concentration ≤1% in cell-based assays) to avoid false negatives/positives .
  • Impurity Analysis : Use LC-MS to detect trace impurities (e.g., byproducts from incomplete alkylation) that may skew bioactivity results .
  • Dose-Response Curves : Perform triplicate experiments with gradient concentrations (0.1–100 µM) to establish reproducibility and EC50/IC50 values .

Q. How can computational methods complement experimental studies of this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., HIV-1 reverse transcriptase). Parameterize the force field to account for the compound’s tautomeric forms .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study electronic properties (e.g., HOMO-LUMO gap) influencing reactivity .
  • MD Simulations : Simulate solvation dynamics in explicit water models (TIP3P) to assess conformational stability over 100-ns trajectories .

Q. What challenges arise in crystallographic studies of this compound, and how can they be resolved?

Methodological Answer:

  • Crystal Growth : Use slow evaporation in mixed solvents (e.g., ethanol/water) to obtain single crystals. The compound’s flexible butyl chain may require seeding techniques .
  • Disorder Modeling : Refine crystallographic data (Mo-Kα radiation, λ = 0.71073 Å) with SHELXL to account for rotational disorder in the ethylamino group .
  • Hydrogen Bonding : Analyze packing diagrams (Mercury software) to identify intermolecular interactions stabilizing the lattice .

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